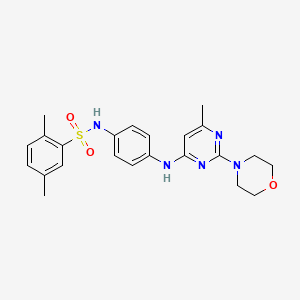
2,5-dimethyl-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-ジメチル-N-(4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)フェニル)ベンゼンスルホンアミドは、スルホンアミド類に属する複雑な有機化合物です。スルホンアミド類は、抗菌剤としての医薬品化学における多様な用途で知られています。この化合物は、そのユニークな構造的特徴により、科学研究のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
2,5-ジメチル-N-(4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)フェニル)ベンゼンスルホンアミドの合成は、通常、スルホンアミド結合の形成とモルホリノピリミジン部分の導入を含む複数の段階を伴います。一般的な合成経路の1つは、塩基性条件下で2,5-ジメチルベンゼンスルホニルクロリドと4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)アニリンを反応させることです。反応は通常、トリエチルアミンまたは水酸化ナトリウムなどの塩基の存在下で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合があります。連続フローリアクターと自動システムを使用すると、合成の効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、大規模生産にとって不可欠です。
化学反応の分析
反応の種類
2,5-ジメチル-N-(4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)フェニル)ベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: スルホンアミド基は、求核置換反応に関与することができ、スルホンアミド窒素が他の求核剤に置き換わります。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホン誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
2,5-ジメチル-N-(4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)フェニル)ベンゼンスルホンアミドは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗菌特性と創薬における潜在的な用途について調査されています。
工業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its sulfonamide group, which is known for its presence in many drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2,5-ジメチル-N-(4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)フェニル)ベンゼンスルホンアミドの作用機序は、特定の分子標的との相互作用に関与します。この化合物は、活性部位に結合することにより酵素を阻害するか、受容体タンパク質と相互作用することにより受容体活性を調節する可能性があります。正確な経路と標的は、化合物が使用される特定の生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 2,5-ジメチルベンゼンスルホンアミド
- 4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)アニリン
- N-(4-アミノフェニル)ベンゼンスルホンアミド
独自性
2,5-ジメチル-N-(4-((6-メチル-2-モルホリノピリミジン-4-イル)アミノ)フェニル)ベンゼンスルホンアミドは、スルホンアミドとモルホリノピリミジン部分の両方の存在によりユニークです。この組み合わせは、明確な化学的および生物学的特性を付与し、さまざまな用途に貴重な化合物になります。
類似化合物との比較
Similar Compounds
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfanilamide, share similar structural features and biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are pyrimidine derivatives with significant biological activity.
Morpholine Derivatives: Morpholine-containing compounds, such as morpholine itself and its derivatives, are known for their diverse chemical and biological properties.
Uniqueness
2,5-DIMETHYL-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its combination of sulfonamide, morpholine, and pyrimidine groups, which confer a distinct set of chemical and biological properties
特性
分子式 |
C23H27N5O3S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
2,5-dimethyl-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N5O3S/c1-16-4-5-17(2)21(14-16)32(29,30)27-20-8-6-19(7-9-20)25-22-15-18(3)24-23(26-22)28-10-12-31-13-11-28/h4-9,14-15,27H,10-13H2,1-3H3,(H,24,25,26) |
InChIキー |
HEPWFHMIDABZTA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-chloro-7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11312577.png)

![6-chloro-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11312608.png)
![N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11312613.png)
![3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11312626.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312629.png)
![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11312634.png)
![N-(2-methoxyphenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11312641.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11312643.png)
![4-(5-Hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol](/img/structure/B11312645.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B11312646.png)

